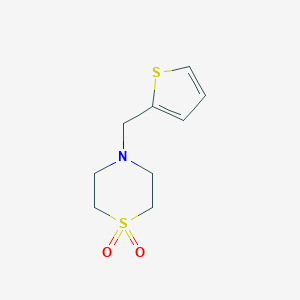

4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione

Description

Properties

IUPAC Name |

4-(thiophen-2-ylmethyl)-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S2/c11-14(12)6-3-10(4-7-14)8-9-2-1-5-13-9/h1-2,5H,3-4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGDTPOQUVGNBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380445 | |

| Record name | 4-[(Thiophen-2-yl)methyl]-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-91-1 | |

| Record name | 4-[(Thiophen-2-yl)methyl]-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The thiazinane scaffold, particularly when functionalized, is a recurring motif in pharmacologically active agents. Thiazine derivatives have shown a wide array of biological activities, including anti-tumor, anti-microbial, antipsychotic, and anti-inflammatory properties[1][2][3][4]. Furthermore, the incorporation of a sulfonyl group can significantly influence a molecule's pharmacokinetic properties, such as solubility and receptor binding affinity, making it a critical component in drug design[5][6][7]. This guide will delve into the known characteristics of the title compound and provide detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters.

Chemical Identity and Core Properties

4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione is identified by the CAS Number 175136-91-1[8]. A summary of its fundamental properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂S₂ | [8] |

| Molecular Weight | 231.34 g/mol | [8] |

| CAS Number | 175136-91-1 | [8] |

| Melting Point | 126 °C | [8] |

| Boiling Point (Predicted) | 406.0 ± 40.0 °C | [8] |

| Density (Predicted) | 1.346 ± 0.06 g/cm³ | [8] |

| pKa (Predicted) | 4.59 ± 0.20 | [8] |

Structural Elucidation and Spectral Analysis

To definitively confirm the structure of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione and establish a reference for purity assessments, a suite of spectroscopic analyses is essential. The following sections outline the standard protocols for acquiring these critical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration of the proton signals, alongside the number and chemical shifts of the carbon signals, provide a detailed map of the molecular structure.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, potentially using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic fingerprint of the compound. For 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, key stretches to observe would be the S=O of the sulfone, C-S of the thiophene and thiazinane rings, and C-H bonds.

Experimental Protocol:

-

Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a thin film on a salt plate (for oils or low-melting solids), or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and can offer clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass-to-charge ratio (m/z) of the parent ion and its fragment ions.

-

Data Interpretation: Analyze the mass spectrum to confirm the molecular weight and propose fragmentation pathways consistent with the expected structure.

Solubility Profile

Rationale: The solubility of a compound is a critical determinant of its bioavailability and suitability for various formulations. Understanding its solubility in both aqueous and organic solvents is paramount for drug development professionals.

Aqueous Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic solubility[9].

Experimental Protocol:

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline pH 7.4) in a glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[9].

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Organic Solvent Solubility

A similar shake-flask methodology can be employed to determine solubility in various organic solvents relevant to formulation and analytical method development (e.g., ethanol, methanol, acetonitrile, dichloromethane).

Lipophilicity (LogP)

Rationale: The partition coefficient (LogP) is a measure of a compound's differential solubility in a non-polar (lipid-like) and a polar (aqueous) phase. It is a key indicator of a drug's ability to cross cell membranes and its general pharmacokinetic behavior.

Shake-Flask Method for LogP Determination

Experimental Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase to create a biphasic system.

-

Equilibration: Shake the mixture for a set period to allow for partitioning between the two phases.

-

Phase Separation: Allow the layers to separate, and then carefully sample each phase.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV)[10][11].

-

Calculation: Calculate the LogP value using the formula: LogP = log₁₀([concentration in octanol] / [concentration in aqueous phase]).

Caption: Workflow for LogP determination using the shake-flask method.

Acidity Constant (pKa)

Rationale: The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is crucial for predicting its behavior in different physiological environments, such as the stomach and intestines, and for developing formulations.

Potentiometric Titration for pKa Determination

Experimental Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water or a water/co-solvent mix).

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte[12].

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve[12].

Chemical Stability

Rationale: Assessing the chemical stability of a drug candidate is a regulatory requirement and is essential for determining appropriate storage conditions and shelf-life. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods[13][14][15][16].

Forced Degradation (Stress Testing) Protocol

As per ICH guidelines, the compound should be subjected to a variety of stress conditions[17][18][19]:

Experimental Protocol:

-

Acid Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperatures (e.g., 60 °C).

-

Base Hydrolysis: Treat a solution of the compound with a dilute base (e.g., 0.1 N NaOH) at room temperature and elevated temperatures.

-

Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution of the compound to light, as specified in ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Sources

- 1. ijpcsonline.com [ijpcsonline.com]

- 2. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. 4-(2-THIENYLMETHYL)-1LAMBDA6,4-THIAZINANE-1,1-DIONE | 175136-91-1 [amp.chemicalbook.com]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 15. Ich guideline for stability testing | PPTX [slideshare.net]

- 16. apicule.com [apicule.com]

- 17. snscourseware.org [snscourseware.org]

- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione CAS number 175136-91-1 properties

CAS Number: 175136-91-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, also known as 4-(then-2-yl)thiomorpholine-1,1-dioxide, is a heterocyclic compound featuring a thiomorpholine-1,1-dioxide core N-substituted with a 2-thienylmethyl group. The thiomorpholine-1,1-dioxide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The incorporation of the thiophene ring, a common bioisostere for the phenyl group, often modulates the pharmacological profile of a molecule, potentially enhancing its efficacy or altering its metabolic stability. This guide provides a comprehensive overview of the known and predicted properties, a plausible synthetic route, and potential applications of this compound, aiming to facilitate its exploration in drug discovery and development.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis for Prediction |

| Molecular Formula | C₉H₁₃NO₂S₂ | |

| Molecular Weight | 231.34 g/mol | |

| Appearance | Likely a white to off-white or pale yellow solid. | Based on the typical appearance of thiomorpholine-1,1-dioxide and its derivatives. |

| Melting Point | Expected to be in the range of 80-120 °C. | Thiomorpholine-1,1-dioxide has a melting point of around 70 °C. The larger substituent may increase the melting point. |

| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents. | The polar sulfone group and the tertiary amine suggest solubility in polar aprotic solvents. |

| LogP | Estimated to be between 1.0 and 2.0. | Calculated based on the structure, indicating moderate lipophilicity. |

Synthesis and Mechanism

The synthesis of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione can be logically achieved through the N-alkylation of thiomorpholine-1,1-dioxide with a suitable 2-thienylmethyl halide. This is a standard and reliable method for the formation of N-C bonds in such systems.

Proposed Synthetic Pathway

The proposed two-step synthesis starts from commercially available thiomorpholine. The first step is the oxidation of the sulfide to a sulfone, followed by the N-alkylation.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione

Step 1: Synthesis of Thiomorpholine-1,1-dioxide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiomorpholine (1 equivalent) in a suitable solvent such as methanol or acetic acid.

-

Oxidation: Cool the solution in an ice bath and add hydrogen peroxide (30% aqueous solution, 2.2 equivalents) dropwise, maintaining the temperature below 10 °C. The exothermicity of the oxidation requires slow addition and cooling to prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure thiomorpholine-1,1-dioxide.

Step 2: Synthesis of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione

-

Reaction Setup: To a solution of thiomorpholine-1,1-dioxide (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF, add a base such as anhydrous potassium carbonate (2-3 equivalents) and 2-(chloromethyl)thiophene (1.1 equivalents).

-

Alkylation: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. The use of a slight excess of the alkylating agent ensures complete conversion of the starting amine. The base neutralizes the HCl formed during the reaction.

-

Reaction Monitoring: Monitor the disappearance of the starting materials by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The following are the predicted spectral data:

¹H NMR Spectroscopy

-

Thiophene Protons: Three distinct signals in the aromatic region (δ 6.9-7.4 ppm). A doublet of doublets for the proton at C4 of the thiophene ring, a doublet for the proton at C5, and a doublet for the proton at C3.

-

Methylene Bridge (-CH₂-): A singlet at approximately δ 3.8-4.0 ppm, integrating to two protons. This signal connects the thiophene ring to the nitrogen of the thiazinane ring.

-

Thiazinane Ring Protons: Two multiplets, each integrating to four protons, corresponding to the methylene groups of the thiomorpholine dioxide ring. The protons adjacent to the nitrogen (N-CH₂) would appear more downfield (δ 2.8-3.2 ppm) compared to the protons adjacent to the sulfone group (SO₂-CH₂) (δ 3.0-3.4 ppm) due to the strong deshielding effect of the sulfone.

¹³C NMR Spectroscopy

-

Thiophene Carbons: Four signals in the aromatic region (δ 125-140 ppm). The carbon attached to the methylene bridge (C2) would be the most downfield.

-

Methylene Bridge (-CH₂-): A signal around δ 55-60 ppm.

-

Thiazinane Ring Carbons: Two signals for the methylene carbons of the ring. The carbons adjacent to the nitrogen (C-N) are expected around δ 50-55 ppm, and the carbons adjacent to the sulfone group (C-SO₂) would be slightly more downfield, around δ 52-57 ppm.

Infrared (IR) Spectroscopy

-

S=O Stretching: Two strong characteristic absorption bands for the sulfone group, typically observed around 1325-1275 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

C-H Stretching: Aromatic C-H stretching from the thiophene ring above 3000 cm⁻¹, and aliphatic C-H stretching from the methylene groups below 3000 cm⁻¹.

-

C-S Stretching: Weak to medium bands in the fingerprint region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 231.34). The isotopic pattern for two sulfur atoms should be observable.

-

Fragmentation: A prominent fragment ion would be expected from the cleavage of the benzylic C-N bond, resulting in the formation of the thienylmethyl cation (m/z = 97).

Potential Applications and Biological Activity

The structural motifs present in 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione suggest several avenues for investigation in drug discovery.

Caption: Relationship between structural motifs and potential biological activities.

-

Anti-inflammatory and Analgesic Agents: The thiomorpholine-1,1-dioxide core is a known constituent of molecules with anti-inflammatory properties. Further investigation into its potential to modulate inflammatory pathways is warranted.

-

Antimicrobial Agents: Both thiophene and thiomorpholine derivatives have been reported to possess antibacterial and antifungal activities. This compound could be screened against a panel of pathogenic microbes.

-

Antitumor Activity: Some thiomorpholine derivatives have shown potential as anticancer agents. The mechanism could involve the inhibition of key enzymes or disruption of cellular signaling pathways in cancer cells.

-

Central Nervous System (CNS) Activity: The lipophilicity and structural similarity of the thienylmethyl group to other CNS-active moieties suggest that this compound could be explored for its potential effects on the central nervous system.

Safety and Handling

As with any research chemical with limited toxicological data, 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is potentially hazardous and take appropriate precautions.

Conclusion

4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione is a compound of interest for medicinal chemistry and drug discovery due to its combination of the biologically active thiomorpholine-1,1-dioxide core and the versatile 2-thienylmethyl group. While experimental data is currently scarce, this guide provides a solid foundation for its synthesis, characterization, and exploration of its potential therapeutic applications. Further research is necessary to fully elucidate its properties and unlock its potential in the development of new therapeutic agents.

References

-

PubChem. Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. Thiophene, 2-chloromethyl-. Available from: [Link]

-

Journal of the American Chemical Society. Some Thiomorpholine Derivatives. Available from: [Link]

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]

-

PubMed. Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. Available from: [Link]

An In-depth Technical Guide to the Potential Mechanism of Action of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the definitive mechanism of action for 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione remains to be elucidated by targeted research, this technical guide provides a comprehensive analysis of its potential pharmacological activities. By dissecting the compound's core chemical scaffolds—the 1,4-thiazinane-1,1-dione nucleus and the 2-thienylmethyl substituent—we can infer plausible biological targets and signaling pathways. This document synthesizes existing knowledge on structurally related compounds to build a robust framework for future investigation, proposing specific experimental avenues to uncover the precise mechanism of action.

Introduction: Unveiling a Novel Chemical Entity

4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione is a heterocyclic compound featuring a saturated six-membered ring with a nitrogen and a sulfur atom, the latter of which is oxidized to a sulfone. A thienylmethyl group is attached to the nitrogen atom. The thiazinane core is a versatile scaffold found in a variety of biologically active molecules, exhibiting a wide spectrum of pharmacological properties including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4][5][6] The presence of the sulfone group is a key feature, often associated with specific enzyme inhibition.[7]

The 2-thienylmethyl moiety, a derivative of thiophene, is also a well-established pharmacophore. Thiophene-containing compounds are known for their diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[8][9] The conjugation of these two pharmacophores in 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione suggests the potential for unique and potent biological activity.

This guide will explore the hypothetical mechanisms of action for this compound, drawing parallels from established knowledge of its constituent chemical motifs.

Structural Analysis and Physicochemical Properties

A thorough understanding of the molecule's structure is fundamental to predicting its biological behavior.

| Feature | Description |

| Core Scaffold | 1,4-Thiazinane-1,1-dione |

| Key Substituent | 2-Thienylmethyl |

| Molecular Formula | C₉H₁₃NO₂S₂ |

| IUPAC Name | 4-(thiophen-2-ylmethyl)-1,4-thiazinane 1,1-dioxide |

| CAS Number | 175136-91-1 |

The sulfone group in the thiazinane ring introduces a highly polar and electron-withdrawing feature, which can influence the molecule's solubility, receptor binding, and metabolic stability. The thiophene ring provides an aromatic and lipophilic character, potentially facilitating membrane permeability and interactions with hydrophobic pockets of target proteins.

Figure 1. Chemical Structure of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione.

Postulated Mechanisms of Action

Based on the activities of structurally related compounds, we can hypothesize several potential mechanisms of action for 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione.

Anti-inflammatory Activity via Enzyme Inhibition

The 1,2-benzothiazine-1,1-dioxide scaffold is a core component of non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam, which are known inhibitors of cyclooxygenase (COX) enzymes.[7][10] Although the target compound has a 1,4-thiazinane ring, the presence of the sulfone group suggests the potential for similar enzyme inhibitory activity.

Hypothetical Pathway:

Figure 2. Hypothetical inhibition of the cyclooxygenase pathway.

Experimental Validation:

-

In vitro COX-1 and COX-2 Inhibition Assays: Standard enzymatic assays should be performed to determine the IC₅₀ values of the compound against both COX isoforms.

-

Cell-based Assays: Measurement of prostaglandin E₂ (PGE₂) production in lipopolysaccharide (LPS)-stimulated macrophages or other relevant cell lines in the presence of the compound.

-

In vivo Models of Inflammation: Evaluation of the compound's efficacy in animal models such as carrageenan-induced paw edema.

Antimicrobial Activity

Thiazine and thiophene derivatives have a well-documented history of antimicrobial activity.[1][6][11][12] The mechanism can vary from disruption of cell wall synthesis to inhibition of essential enzymes.

Potential Targets:

-

Bacterial Cell Wall Synthesis: The structural similarity of the thiazinane ring to components of peptidoglycan precursors could lead to the inhibition of enzymes involved in cell wall biosynthesis.

-

Fungal Ergosterol Biosynthesis: The thienyl group might interact with enzymes in the ergosterol pathway, disrupting fungal cell membrane integrity.

-

DNA Gyrase/Topoisomerase Inhibition: Some heterocyclic compounds are known to inhibit these essential bacterial enzymes.

Experimental Workflow:

Figure 3. Experimental workflow for investigating antimicrobial activity.

Anticancer Activity

Numerous thiazine and thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][8] The proposed mechanisms often involve the induction of apoptosis or cell cycle arrest.

Hypothetical Mechanisms:

-

Induction of Apoptosis: The compound could trigger the intrinsic or extrinsic apoptotic pathways through modulation of Bcl-2 family proteins or activation of caspases.

-

Cell Cycle Arrest: Interference with the cell cycle machinery, potentially at the G2/M or G1/S checkpoints, could be a mode of action.

-

Kinase Inhibition: The thienyl group is present in some kinase inhibitors, suggesting that the compound could target specific kinases involved in cancer cell proliferation and survival.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) at a density of 1x10⁶ cells/well in a 6-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione for 24 or 48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione represents a promising, yet underexplored, chemical entity. Based on a comprehensive analysis of its structural components, this guide proposes several plausible mechanisms of action, primarily centered around anti-inflammatory, antimicrobial, and anticancer activities. The outlined experimental strategies provide a clear roadmap for researchers to systematically investigate these hypotheses. Elucidating the precise molecular targets and signaling pathways will be crucial for the future development of this compound as a potential therapeutic agent.

References

-

Asif, M. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences Publishing. [Link]

-

Choudhary, S., Silakari, O., & Singh, P. K. (2018). Key Updates on the Chemistry and Biological Roles of Thiazine Scaffold: A Review. Mini Reviews in Medicinal Chemistry, 18(17), 1452-1478. [Link]

-

Begum, S., et al. (2020). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Journal of Drug Delivery and Therapeutics, 10(3-s), 237-244. [Link]

-

Asif, M. (2024). Electronic Features and Pharmacological Potentials of Substituted Thiazines. Journal of Applied Pharmaceutical Science, 14(9), 1-15. [Link]

-

Saeed, A., et al. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 26(15), 4434. [Link]

-

Gouda, M. A., et al. (2021). Thiazine; Synthesis and Biological Activity. AL-KUFA JOURNAL FOR BIOLOGY, 13(2), 1-13. [Link]

-

Awad, B. M., et al. (2013). Synthesis of Some Medicinal and Biological Active (2E)-2-(5-Substituted 2-thienylmethylene)-4-oxo-4-arylbutanamides and (2E,3Z)-4-hydroxy-4-aryl-2-(5-substituted thien-2-ylmethylene)but-3-enohydrazides. Journal of American Science, 9(6), 566-577. [Link]

-

Ukrainets, I. V., et al. (2019). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Molecules, 24(11), 2093. [Link]

-

Rana, A., et al. (2023). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Current Organic Synthesis, 20(1), 1-1. [Link]

-

Gendrisch, F., et al. (2021). Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. Molecules, 26(15), 4404. [Link]

-

Patel, K. D., & Patel, N. K. (2012). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 446-450. [Link]

-

Salih, T. M., et al. (2024). Thiazine: Synthesis and Biological Activity. AL-KUFA JOURNAL FOR BIOLOGY, 16(3). [Link]

-

Khan, I., et al. (2023). Thiadiazine thione derivatives as anti-leishmanial agents: synthesis, biological evaluation, structure activity relationship, ADMET, molecular docking and molecular dynamics simulation studies. Journal of Biomolecular Structure and Dynamics, 42(15), 7758-7772. [Link]

-

Asif, M. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(8), 1-12. [Link]

-

Shcherbyna, R. O., & Parchenko, V. V. (2017). Structure Activity Relationship. ResearchGate. [Link]

-

Fisyuk, A. S., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. [Link]

-

Sá, M. M., et al. (2012). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. Bioorganic & Medicinal Chemistry Letters, 22(16), 5275-5278. [Link]

-

Wang, X., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(21), 6483. [Link]

-

El-Sayed, M. A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2955. [Link]

Sources

- 1. naturalspublishing.com [naturalspublishing.com]

- 2. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review [pubmed.ncbi.nlm.nih.gov]

- 3. Key Updates on the Chemistry and Biological Roles of Thiazine Scaffold: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. researchgate.net [researchgate.net]

- 6. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity | MDPI [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. jocpr.com [jocpr.com]

- 12. actascientific.com [actascientific.com]

Spectroscopic Elucidation of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione: A Predictive and Methodological Guide

An in-depth technical guide by a Senior Application Scientist

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 4-(2-thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione. As experimental data for this specific molecule is not widely available in the public domain, this document outlines a predictive approach grounded in established spectroscopic principles and provides detailed methodologies for its empirical verification. This guide is intended for researchers and scientists in synthetic chemistry and drug development engaged in the structural elucidation of new chemical entities.

The accurate determination of a molecule's structure is a cornerstone of chemical research and development, ensuring the identity, purity, and safety of novel compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides a unique piece of the structural puzzle, and their combined application allows for unambiguous confirmation.

This guide will first present the predicted NMR, IR, and MS data for 4-(2-thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, based on the analysis of its constituent functional groups. Subsequently, it will detail the experimental protocols required to obtain high-quality spectra, followed by a discussion on the interpretation workflow.

Predicted Spectroscopic Data

The following sections detail the anticipated spectral characteristics of the title compound. These predictions are derived from established chemical shift and absorption frequency ranges for analogous structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum in a suitable solvent (e.g., CDCl₃) would exhibit distinct signals corresponding to the different proton environments in the molecule.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-a, H-b | 3.10 - 3.30 | Triplet | 4H | Protons on the carbons adjacent to the sulfone group are expected to be deshielded. |

| H-c, H-d | 2.80 - 3.00 | Triplet | 4H | Protons on the carbons adjacent to the nitrogen atom. |

| H-e | 3.80 - 4.00 | Singlet | 2H | Methylene bridge protons, deshielded by the adjacent nitrogen and the thiophene ring. |

| H-f | ~6.90 | Doublet of doublets | 1H | Thiophene proton adjacent to the sulfur atom. |

| H-g | ~7.20 | Doublet | 1H | Thiophene proton. |

| H-h | ~6.95 | Doublet | 1H | Thiophene proton. |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1, C-2 | 48.0 - 52.0 | Carbons of the thiazinane ring adjacent to the sulfone group. |

| C-3, C-4 | 53.0 - 57.0 | Carbons of the thiazinane ring adjacent to the nitrogen atom. |

| C-5 | 55.0 - 60.0 | Methylene bridge carbon. |

| C-6, C-7, C-8 | 124.0 - 128.0 | Thiophene ring carbons. |

| C-9 | 138.0 - 142.0 | Quaternary carbon of the thiophene ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| S=O (Sulfone) | 1350 - 1300 and 1160 - 1120 | Strong |

| C-H (sp³ Aliphatic) | 2950 - 2850 | Medium |

| C-H (sp² Aromatic) | 3100 - 3000 | Medium |

| C=C (Thiophene) | 1600 - 1475 | Medium |

| C-N | 1250 - 1020 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

| Parameter | Predicted Value | Rationale |

| Molecular Ion (M⁺) | m/z ≈ 259.05 | Calculated for the molecular formula C₁₀H₁₃NO₂S₂. |

| Major Fragments | m/z ≈ 97 (thienylmethyl cation) | Fragmentation via cleavage of the C-N bond. |

| m/z ≈ 162 (thiazinane-1,1-dione cation) | Fragmentation via cleavage of the C-N bond. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific sample.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

-

-

2D NMR (Optional but Recommended):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H correlations.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to determine ¹H-¹³C one-bond correlations.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

-

-

Data Acquisition:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Acquire the mass spectrum in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass spectrometer to confirm the elemental composition.

-

Data Interpretation Workflow

The confirmation of the structure of 4-(2-thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione is achieved through the synergistic interpretation of the data from all three spectroscopic techniques.

Caption: Workflow for Spectroscopic Structure Elucidation.

The workflow begins with the proposed structure, from which spectral data is predicted. The experimentally acquired NMR, IR, and MS data are then compared against these predictions. The ¹H and ¹³C NMR data, supported by 2D NMR, confirm the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum verifies the presence of key functional groups, such as the sulfone and the thiophene ring. Finally, mass spectrometry confirms the molecular weight, and high-resolution mass spectrometry provides the exact elemental composition, leaving no ambiguity in the structural assignment.

Conclusion

This guide has provided a predictive and methodological framework for the comprehensive spectroscopic characterization of 4-(2-thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione. By following the outlined experimental protocols and data interpretation workflow, researchers can confidently elucidate the structure of this and other novel chemical entities. The principles and techniques described herein are fundamental to modern chemical analysis and are essential for advancing research in synthetic and medicinal chemistry.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

The Thiazinane Scaffold: A Journey from Synthetic Curiosities to Pharmacological Cornerstones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Heterocycle

Thiazinanes, six-membered heterocyclic compounds containing one sulfur and one nitrogen atom, represent a fascinating and enduring scaffold in medicinal chemistry. Their journey from initial, often serendipitous, discoveries to their current status as core components of blockbuster drugs is a testament to the power of synthetic innovation and keen pharmacological observation. This guide provides a comprehensive technical overview of the discovery and history of thiazinane derivatives, with a focus on the foundational synthetic methodologies, the evolution of their biological applications, and the detailed experimental protocols that underpin their preparation and study. We will delve into the rich history of the two most prominent classes of thiazinane-containing molecules—the phenothiazines and the cephalosporins—and explore the broader landscape of thiazinane chemistry, offering insights for contemporary researchers in drug discovery and development.

Part 1: The Genesis of Thiazinane Chemistry - Early Syntheses and Foundational Derivatives

The story of thiazinanes is not one of a single, linear discovery but rather a convergence of explorations in synthetic organic chemistry and the burgeoning field of pharmacology. The initial forays into this chemical space were driven by the desire to create novel molecular architectures, with their profound biological activities often being uncovered later.

The Dawn of the Phenothiazines: From Dyes to Dopamine Blockade

The history of thiazinane derivatives is inextricably linked to the discovery of phenothiazine, a tricyclic system where a thiazinane ring is fused to two benzene rings.

The Bernthsen Synthesis (1883): A Foundational Reaction

The first synthesis of the phenothiazine core was reported by August Bernthsen in 1883. This method, elegant in its simplicity, involves the direct reaction of diphenylamine with elemental sulfur at elevated temperatures.[1][2] The reaction is often catalyzed by iodine, which significantly improves the efficiency of the process.[1]

Experimental Protocol: Bernthsen Synthesis of Phenothiazine

Principle: This reaction proceeds via an electrophilic substitution of diphenylamine with sulfur, leading to the formation of the phenothiazine ring system through a thionation process with the evolution of hydrogen sulfide gas.[1][2]

Materials:

-

Diphenylamine

-

Elemental sulfur (S₈)

-

Iodine (catalytic amount)

-

Sand bath or high-temperature heating mantle

-

Reaction vessel with a condenser and gas outlet (to handle H₂S)

-

Ethanol for recrystallization

Procedure:

-

A mixture of diphenylamine (1.69 g, 0.01 mol) and elemental sulfur (0.64 g, 0.02 mol) is placed in a reaction vessel.[3]

-

A catalytic amount of iodine is added to the mixture.[3]

-

The reaction vessel is heated in a sand bath to a temperature of 250-260 °C.[3]

-

The mixture is maintained at this temperature for several hours (typically 5 hours), during which the evolution of hydrogen sulfide gas will be observed.[1][3]

-

After cooling, the solidified reaction mixture is dissolved in hot ethanol.[3]

-

The hot ethanolic solution is poured into water to precipitate the crude phenothiazine.[3]

-

The yellow precipitate is collected by filtration and recrystallized from ethanol to yield pure phenothiazine.[3]

From Chemical Curiosity to a Revolution in Psychiatry: The Birth of Chlorpromazine

For decades, phenothiazine remained largely a chemical curiosity, finding niche applications as an insecticide and veterinary anthelmintic.[2] The turning point came in the 1950s with the synthesis of chlorpromazine by Paul Charpentier at Rhône-Poulenc laboratories.[4] This derivative, initially investigated as a potentiator for general anesthesia, was serendipitously found to possess profound antipsychotic effects, heralding a new era in the treatment of schizophrenia and other psychotic disorders.[4]

The synthesis of chlorpromazine typically starts from 2-chlorophenothiazine, which can be prepared via a modified Bernthsen synthesis. The crucial step is the N-alkylation of the phenothiazine ring with a dimethylaminopropyl side chain.

Experimental Protocol: Synthesis of Chlorpromazine Hydrochloride

Principle: This is a nucleophilic substitution reaction where the nitrogen atom of 2-chlorophenothiazine acts as a nucleophile, displacing the chlorine atom from 3-dimethylaminopropylchloride. The resulting free base is then converted to its hydrochloride salt.

Materials:

-

2-Chlorophenothiazine

-

3-Dimethylaminopropylchloride

-

Toluene

-

Aqueous potassium hydroxide

-

Methanolic hydrochloric acid (or HCl gas in an appropriate solvent)

Procedure:

-

To a mixture of 2-chlorophenothiazine (100 g) in toluene (450 ml), add aqueous potassium hydroxide (96.02 g in 100 ml of water) at 30°C.[5]

-

Heat the mixture to 98°C.[5]

-

A solution of 3-dimethylaminopropylchloride (135.24 g) in toluene (200 ml) is added to the heated reaction mixture.[5]

-

Maintain the reaction at 98°C for 6 hours, monitoring the progress by thin-layer chromatography (TLC).[5]

-

After completion, cool the reaction mass to 40°C and quench with water (1000 ml).[5]

-

Separate the organic layer, wash with water, and concentrate to obtain crude chlorpromazine as a residue.[5]

-

Dissolve the residue in a suitable solvent (e.g., isopropanol) and treat with hydrochloric acid (gas or solution) to precipitate chlorpromazine hydrochloride.[6]

-

The precipitate is collected by filtration, washed, and dried.[6]

The Cephalosporins: A Mold's Gift to Medicine

The discovery of cephalosporins, a major class of β-lactam antibiotics, is another landmark in the history of thiazinane derivatives. In 1945, Giuseppe Brotzu isolated an antibiotic-producing Cephalosporium acremonium fungus from a sewage outfall in Sardinia.[7] This led to the isolation of Cephalosporin C, which contains a dihydro-1,3-thiazine ring fused to a β-lactam ring.

The Crucial Intermediate: 7-Aminocephalosporanic Acid (7-ACA)

While Cephalosporin C itself has modest antibacterial activity, its true potential was unlocked through the chemical and enzymatic removal of its D-α-aminoadipoyl side chain to produce 7-aminocephalosporanic acid (7-ACA).[7] This core nucleus serves as the starting material for the synthesis of a vast array of semi-synthetic cephalosporin antibiotics.

Enzymatic Conversion of Cephalosporin C to 7-ACA: A Greener Approach

Initially, the conversion of Cephalosporin C to 7-ACA was achieved through harsh chemical methods. However, these processes were inefficient and generated significant chemical waste. The development of enzymatic methods revolutionized the production of 7-ACA, offering a more environmentally friendly and efficient alternative. A widely used industrial process involves a two-step enzymatic conversion.

Experimental Protocol: Two-Step Enzymatic Conversion of Cephalosporin C to 7-ACA

Principle: The first enzyme, D-amino acid oxidase (D-AOD), oxidizes the D-α-aminoadipoyl side chain of Cephalosporin C to α-ketoadipyl-7-ACA. This intermediate then reacts with hydrogen peroxide (a byproduct of the first reaction) to form glutaryl-7-ACA (GL-7-ACA). The second enzyme, GL-7-ACA acylase, hydrolyzes the glutaryl side chain to yield 7-ACA.[8]

Materials:

-

Cephalosporin C solution

-

Immobilized D-amino acid oxidase (D-AOD)

-

Immobilized glutaryl-7-ACA acylase (GL-acylase)

-

Phosphate buffer (pH ~8.0)

-

Bioreactor

Procedure:

-

Step 1: Oxidation with D-AOD:

-

A solution of Cephalosporin C is passed through a reactor containing immobilized D-AOD at a controlled temperature (20-25°C) and pH (around 8.0).[8]

-

The D-AOD catalyzes the conversion of Cephalosporin C to keto-adipyl-7-ACA and hydrogen peroxide.[8]

-

The keto-adipyl-7-ACA spontaneously reacts with the hydrogen peroxide to form glutaryl-7-ACA.[8]

-

-

Step 2: Hydrolysis with GL-acylase:

-

Purification:

-

The resulting solution containing 7-ACA is then subjected to purification steps, typically involving crystallization, to obtain the final high-purity product.[8]

-

The Simpler Scaffolds: Synthesis of Monocyclic Thiazinanes

Beyond the complex fused systems of phenothiazines and cephalosporins, the synthesis of the basic monocyclic thiazinane isomers (1,2-, 1,3-, and 1,4-thiazinane) has also been a subject of extensive research. These simpler scaffolds serve as building blocks for a diverse range of biologically active molecules.

Synthesis of 1,3-Thiazinanes: A common approach to 1,3-thiazinanes involves the condensation of a 1,3-aminothiol with an aldehyde or ketone. Another versatile method is the reaction of chalcones (α,β-unsaturated ketones) with thiourea in the presence of a base.[9]

Synthesis of 1,4-Thiazinanes: The synthesis of 1,4-thiazinanes often starts with precursors that can form the six-membered ring through cyclization. For example, derivatives can be prepared from 2-aminothiophenol and various carbonyl compounds.[10] A general method for preparing the parent 1,4-thiazine involves the reduction of the corresponding dione with aluminum powder at high temperatures.[11]

Part 2: Biological Activities and Mechanistic Insights

The thiazinane scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The following sections will explore the mechanistic underpinnings of the pharmacological effects of key thiazinane derivatives.

Chlorpromazine: A Multi-Receptor Antagonist

The antipsychotic effects of chlorpromazine are primarily attributed to its ability to block dopamine D2 receptors in the mesolimbic pathway of the brain.[1][12] This blockade reduces the excessive dopaminergic neurotransmission that is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[1]

However, chlorpromazine's pharmacological profile is complex, as it also exhibits antagonist activity at a variety of other receptors, including:

-

Serotonin (5-HT) receptors (especially 5-HT2A): This contributes to its antipsychotic efficacy and may help to mitigate some of the extrapyramidal side effects associated with potent D2 blockade.[1]

-

α-Adrenergic receptors: Blockade of these receptors is responsible for some of chlorpromazine's side effects, such as orthostatic hypotension and sedation.[13]

-

Histamine H1 receptors: This antagonism is the primary reason for the sedative effects of chlorpromazine.[13]

-

Muscarinic M1 and M2 receptors: This leads to anticholinergic side effects like dry mouth, blurred vision, and constipation.[13]

Quantitative Data: Receptor Binding Affinities of Chlorpromazine

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D₂ | 2.96 |

| Dopamine D₃ | 4.56 |

| Dopamine D₅ | 9 |

| Serotonin 5-HT₂A | ~10 |

| Histamine H₁ | 3.75 |

(Data compiled from various sources, including[10])

Signaling Pathway: Dopamine D2 Receptor Antagonism by Chlorpromazine

Caption: Dopamine D2 receptor antagonism by chlorpromazine.

Cephalosporins: Inhibitors of Bacterial Cell Wall Synthesis

Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. Specifically, they acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan biosynthesis. This inactivation of PBPs leads to a weakened cell wall and ultimately cell lysis.

Experimental Workflow: Screening for Novel Cephalosporin Derivatives

Caption: Experimental workflow for the discovery of new cephalosporin antibiotics.

Part 3: Characterization and Future Perspectives

The structural elucidation of thiazinane derivatives relies on a combination of modern spectroscopic techniques.

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity of atoms and the stereochemistry of thiazinane derivatives.[11][14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as C=O, N-H, and S=O bonds, within the molecule.[15][16]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[14]

Future Directions:

The rich history of thiazinane derivatives provides a strong foundation for future research. The development of novel synthetic methodologies, particularly those employing green chemistry principles, will continue to be a priority.[6] Furthermore, the exploration of new biological targets for thiazinane-based compounds, beyond the central nervous system and infectious diseases, holds significant promise for the discovery of new therapeutics for a wide range of human ailments. The versatility of the thiazinane scaffold ensures its continued relevance in the ongoing quest for innovative medicines.

References

-

Chlorpromazine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

- Conlon, H. D., Baqai, J., Baker, K., Cui, Y., Houk, R. J., & Zha, D. (1995). Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid. Biotechnology and bioengineering, 46(6), 510–513.

-

Chlorpromazine Mechanism Of Action. (n.d.). Retrieved January 12, 2026, from [Link]

- Hardianto, H., & Yopi, Y. (2016). Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid. Journal of Pure and Applied Microbiology, 10(4), 2495-2502.

- Wang, Z., et al. (2006). Single-pot conversion of cephalosporin C to 7-aminocephalosporanic acid using cell-bound and support-bound enzymes.

- Pollegioni, L., et al. (2015). One-pot conversion of cephalosporin C by using an optimized two-enzyme process. Catalysis Science & Technology, 5(3), 1545-1553.

-

Synapse, P. (2024, July 17). What is the mechanism of Chlorpromazine Hydrochloride? Patsnap. Retrieved January 12, 2026, from [Link]

- Ghiasi, N., & Tegin, G. (2023). Chlorpromazine. In StatPearls.

- Luo, H., et al. (2007). Bioconversion of CPC to 7-ACA using BL21(DE3)/pET-ALD.

- Hardianto, H., & Yopi, Y. (2016). Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid. Journal of Pure and Applied Microbiology, 10(4).

-

Messamore, E. (2018, February 13). How do Antipsychotic Medications Work? [Video]. YouTube. [Link]

- A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights. (2025). Benchchem.

- Meck, W. H., & Church, R. M. (1986). Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. Pharmacology Biochemistry and Behavior, 25(6), 1185–1189.

- Ban, T. A. (2007). Fifty years chlorpromazine: a historical perspective.

- Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts. (2019).

-

GDC Classes. (2019, May 16). SYNTHESIS OF CHLORPROMAZINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM [Video]. YouTube. [Link]

-

Chlorpromazine Synthesis. (n.d.). SlideShare. Retrieved January 12, 2026, from [Link]

- Kaczmarek, E., et al. (2021).

- Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction. (2015).

- Chlorpromazine hydrochloride synthesis process. (n.d.).

- Kraft, S., Al-Rnran, F., & Al-Saleh, B. (1987). Recent advances in the synthesis of phenothiazines. Heterocycles, 26(1), 145-171.

- General methods for synthesis of compounds. (n.d.).

- Synthesis of phenothiazine derivatives for antioxidant studies. (1961).

- Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. (2013). Der Pharma Chemica, 5(4), 133-138.

-

Thiazine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

- Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. (2018). Baghdad Science Journal, 15(4).

- Synthesis A New Bis Oxazine and Thiazine Derivatives and Study Their Biological Activities. (2022). Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(4).

- Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. (2017). Journal of Heterocyclic Chemistry, 55(14).

Sources

- 1. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 4. resources.tocris.com [resources.tocris.com]

- 5. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]

- 6. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]

- 7. dev-virtualetr.uninavarra.edu.co [dev-virtualetr.uninavarra.edu.co]

- 8. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. selleck.co.jp [selleck.co.jp]

- 11. rsc.org [rsc.org]

- 12. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 13. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

literature review on 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione

An In-Depth Technical Guide to 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, a heterocyclic compound with significant potential in drug discovery and development. While specific literature on this exact molecule is sparse, this document synthesizes established principles of medicinal chemistry and proven experimental protocols to present a robust framework for its synthesis, characterization, and hypothetical biological evaluation. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Thiazinane Scaffold in Medicinal Chemistry

Heterocyclic compounds containing nitrogen and sulfur are cornerstones of pharmaceutical research, prized for their diverse pharmacological activities.[1] The thiazinane ring system, a six-membered heterocycle, is a key structural motif in a variety of biologically active molecules.[2] Thiazinane derivatives have demonstrated a wide spectrum of therapeutic applications, including antimicrobial, antitumor, anti-inflammatory, and insecticidal properties.[1][2] The oxidation of the sulfur atom to a sulfone (1,1-dione) significantly alters the molecule's electronic properties and hydrogen bonding capacity, often enhancing its interaction with biological targets.

The subject of this guide, 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, incorporates two key pharmacophores: the 1,4-thiazinane-1,1-dione core and a thiophene ring. Thiophene and its derivatives are also prevalent in medicinal chemistry, contributing to a range of drugs with activities including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] The strategic combination of these two moieties suggests a strong potential for novel biological activity.

Proposed Synthesis of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione

A logical and efficient synthetic route to the target compound involves the N-alkylation of the parent heterocycle, 1,4-thiazinane-1,1-dione. This precursor can be synthesized from readily available starting materials.

Synthesis Workflow

The proposed synthesis is a two-step process starting from diethanolamine.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 1,4-Thiazinane-1,1-dione (Precursor)

This protocol is adapted from established methods for the synthesis of cyclic sulfamides.

-

Reaction Setup: To a stirred solution of diethanolamine (1 equivalent) in a suitable solvent such as dichloromethane at 0°C, add thionyl chloride (1.1 equivalents) dropwise.

-

Cyclization: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Oxidation: Upon completion, the intermediate cyclic sulfite is oxidized. A common method involves the use of an oxidizing agent like hydrogen peroxide in the presence of a catalyst, or a peroxy acid such as m-CPBA.

-

Work-up and Purification: The reaction mixture is quenched with a reducing agent (e.g., sodium sulfite solution) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield 1,4-thiazinane-1,1-dione.

Step 2: N-Alkylation to Yield 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione

-

Reaction Setup: In a round-bottom flask, dissolve 1,4-thiazinane-1,1-dione (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF.

-

Addition of Reagents: Add a base, such as potassium carbonate (1.5-2.0 equivalents), to the solution, followed by the dropwise addition of 2-(chloromethyl)thiophene (1.1 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (typically 60-80°C) and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is then purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the final product, 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione.

Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic and Chromatographic Data

| Technique | Purpose | Expected Observations |

| ¹H NMR | Proton environment | Signals for the thienyl protons (typically in the 6.9-7.4 ppm range), a singlet for the methylene bridge protons, and multiplets for the four methylene groups of the thiazinane ring. |

| ¹³C NMR | Carbon framework | Resonances for the thiophene carbons, the methylene bridge carbon, and the carbons of the thiazinane ring. |

| FT-IR | Functional groups | Characteristic strong absorption bands for the sulfone group (O=S=O) around 1300 and 1150 cm⁻¹. |

| Mass Spec (MS) | Molecular weight | A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₃NO₂S₂). |

| HPLC | Purity assessment | A single major peak indicating the purity of the compound. |

Detailed Protocol: Characterization

-

Nuclear Magnetic Resonance (NMR): Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Advanced 2D NMR techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively.[5][6]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum of the pure compound using a KBr pellet or as a thin film.

-

Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF) to confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): Develop an HPLC method using a suitable column (e.g., C18) and mobile phase to determine the purity of the final product.

Hypothetical Biological Activity and Therapeutic Potential

The structural features of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione suggest several potential avenues for biological activity.

-

Anticancer Activity: Both thiazinane and thiophene derivatives have been reported to possess anticancer properties.[4][7] The compound could be screened against a panel of cancer cell lines to assess its cytotoxic effects.

-

Anti-inflammatory Activity: Many thiophene-containing compounds are known anti-inflammatory agents.[3] The target molecule could potentially inhibit key inflammatory mediators.

-

Antimicrobial Activity: The thiazine core is a component of some antibiotics, and various derivatives exhibit antibacterial and antifungal properties.[1][8]

Proposed Mechanism of Action: Dihydropteroate Synthase Inhibition

The sulfonamide group is a well-known pharmacophore that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[9][10][11][12] This inhibition disrupts bacterial DNA synthesis. It is plausible that 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione could exert antimicrobial effects through a similar mechanism.

Caption: Proposed mechanism of antimicrobial action via DHPS inhibition.

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of the compound on cancer cell viability.[13][14][15][16][17]

-

Cell Seeding: Plate cancer cells (e.g., a human cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting a dose-response curve.

Conclusion and Future Directions

4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione represents a promising, yet underexplored, chemical entity. The synthetic route proposed herein is feasible and relies on well-established chemical transformations. Based on the known bioactivities of its constituent pharmacophores, this compound warrants investigation for its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The experimental protocols provided in this guide offer a clear path for its synthesis, characterization, and initial biological screening. Further studies should focus on optimizing the synthetic yield, exploring structure-activity relationships through the synthesis of analogues, and elucidating its precise mechanism of action in relevant biological systems.

References

- Asif, M. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives.

- Gul, S., & Khan, S. A. (2019). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules.

- Simerpreet, & Cannoo Singh Damanjit. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore.

- MDPI. (n.d.). Thiophene-Based Compounds. Encyclopedia.

- Srivastava, S., et al. (2023).

- Verma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Salih, T. M., et al. (2024). Thiazine: Synthesis and Biological Activity.

- Nagy, V., et al. (2022). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules.

- Mishra, R., et al. (2021).

- Britannica. (n.d.). Thiazine.

- Wikipedia. (n.d.). Thiazine.

- (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).

- Cleveland Clinic. (2024). Sulfonamides (Sulfa Drugs).

- Abcam. (n.d.). MTT assay protocol.

- PubChem. (n.d.). 4H-1,4-thiazine 1,1-dioxide.

- National Center for Biotechnology Information. (n.d.). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease§.

- Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.

- Ali, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.

- Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.

-

(PDF) Synthesis of Polycyclic Imidazo[1][3]thiazine Derivatives by an ANRORC Domino Reaction. (2024).

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- ResearchGate. (n.d.).

- Morak-Młodawska, B., & Pluta, K. (2007). SYNTHESIS OF NOVEL DIPYRIDO-1,4-THIAZINES. Acta Chimica Slovenica.

- Wikipedia. (n.d.). Sulfonamide (medicine).

- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.

- IEEE Xplore. (2021).

- Asif, M., & Imran, M. (2022). Antimicrobial Activities of Various Thiazine Based Heterocyclic Compounds: A Mini-Review. Mini-Reviews in Organic Chemistry.

- American Chemical Society. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.

- ATCC. (n.d.).

- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.

- National Center for Biotechnology Information. (n.d.).

- CLYTE Technologies. (2024).

- MSD Manual Professional Edition. (n.d.). Sulfonamides.

- NPTEL-NOC IITM. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube.

Sources

- 1. naturalspublishing.com [naturalspublishing.com]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 5. researchgate.net [researchgate.net]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 11. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 12. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. clyte.tech [clyte.tech]

Unveiling the Therapeutic Landscape of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione: A Technical Guide to Target Identification and Validation

Abstract